molecular formula C26H22FN7O B3412135 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one CAS No. 923514-28-7

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one

Cat. No.: B3412135
CAS No.: 923514-28-7
M. Wt: 467.5 g/mol
InChI Key: OCGGFZSZDXBKHQ-UHFFFAOYSA-N
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Description

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound that features a triazolopyrimidine core, a piperazine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors

    Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring system.

    Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of Naphthalene Moiety: The final step involves the coupling of the naphthalene moiety to the intermediate compound, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
  • 1-{4-[3-(3-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one

Uniqueness

The uniqueness of 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, for example, can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro- or bromo-substituted analogs.

Biological Activity

The compound 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse scientific sources, including its synthesis, mechanisms of action, and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C24H22F2N6O2
  • Molecular Weight : 464.47 g/mol
  • Chemical Structure : The compound features a triazolo-pyrimidine moiety linked to a piperazine and a naphthalene group.
PropertyValue
LogP2.706
Water Solubility (LogSw)-2.64
Polar Surface Area78.675 Ų
pKa7.13

These properties suggest moderate lipophilicity and potential for cellular membrane permeability, which are critical for biological activity.

Anticancer Potential

Recent studies have indicated that compounds with similar structures to our target molecule exhibit significant anticancer properties. For instance, derivatives of the triazolo[4,5-d]pyrimidine scaffold have been shown to selectively inhibit c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma .

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis. The ability of the compound to interact with c-Met suggests it may disrupt the signaling cascades that promote cancer cell proliferation.

Other Biological Activities

Compounds related to triazolo-pyrimidines have also demonstrated:

  • Antimicrobial Activity : Some studies have reported effective inhibition against various bacterial strains through mechanisms involving disruption of bacterial cell wall synthesis .
  • Anticonvulsant Effects : Certain derivatives have been evaluated for their efficacy in models of epilepsy, showing promising results in reducing seizure frequency .

In Vitro Studies

In vitro assays have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against cancer cell lines, indicating potent cytotoxic effects. For example, a related triazolo compound showed an IC50 of 0.005 µM against c-Met kinases .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds. One study highlighted that a derivative with structural similarities exhibited favorable pharmacokinetic profiles and significant tumor regression in xenograft models .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications at specific positions on the triazole or naphthalene rings can enhance biological activity. For instance, substituents that increase hydrogen bonding potential often correlate with improved binding affinity to target proteins .

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O/c27-20-8-4-9-21(16-20)34-26-24(30-31-34)25(28-17-29-26)33-13-11-32(12-14-33)23(35)15-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,16-17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGGFZSZDXBKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
Reactant of Route 4
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
Reactant of Route 5
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one

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